
1,4-Dideoxy-3-C-methylpentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dideoxy-3-C-methylpentitol: is a chemical compound with the molecular formula C6H14O3 It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of hydroxyl groups at the 1 and 4 positions and the presence of a methyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-3-C-methylpentitol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 1,4-dideoxy-3-C-methylpentulose using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would typically involve optimizing the reduction process and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dideoxy-3-C-methylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced sugar alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Dideoxy-3-C-methylpentitol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies .
Biology: In biological research, this compound can be used as a model compound to study the behavior of sugar alcohols in biological systems. It can also be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural properties may allow for the development of compounds with specific biological activities.
Industry: While industrial applications are limited, this compound can be used in the production of specialized chemicals and materials. Its unique properties may also make it useful in the development of new industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Dideoxy-3-C-methylpentitol is not well-documented. as a sugar alcohol derivative, it may interact with various enzymes and proteins in biological systems. The compound’s molecular targets and pathways would likely involve interactions with carbohydrate-processing enzymes and metabolic pathways related to sugar alcohols .
Vergleich Mit ähnlichen Verbindungen
- 1,4-anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 1,3-Dideoxy-4-C-methylpentitol
Comparison: 1,4-Dideoxy-3-C-methylpentitol is unique due to the specific positions of its deoxy and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a methyl group at the 3 position can influence the compound’s interaction with enzymes and other molecules, potentially leading to different biological effects .
Eigenschaften
CAS-Nummer |
64195-84-2 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-methylpentane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)6(2,9)3-4-7/h5,7-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
XPUHQLFLUQJINS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(CCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


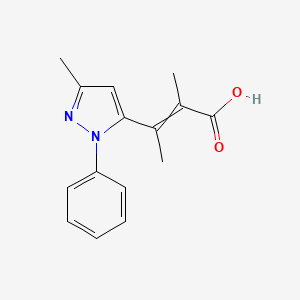
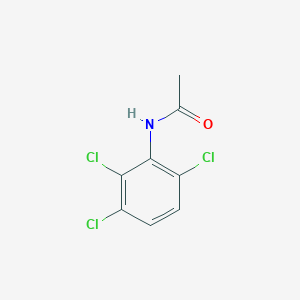
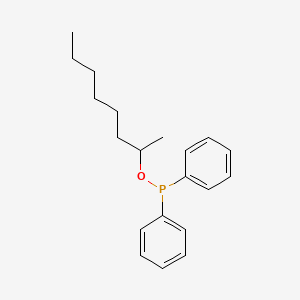
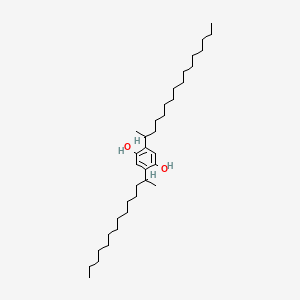
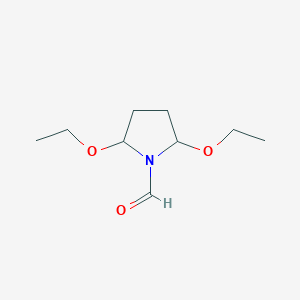
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
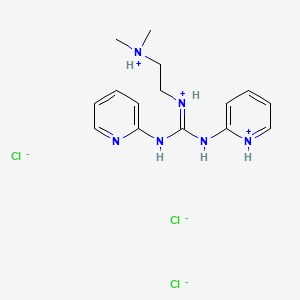

![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
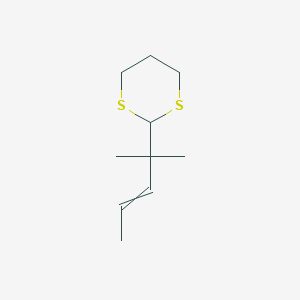
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
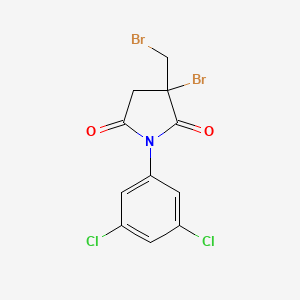
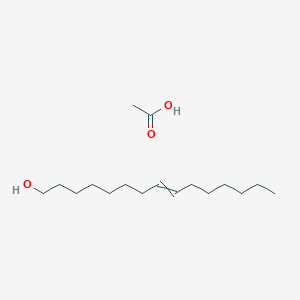
phosphanium](/img/structure/B14495342.png)
